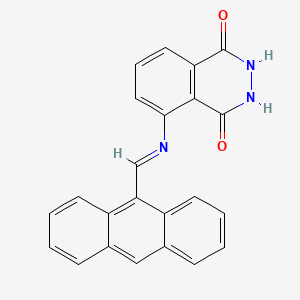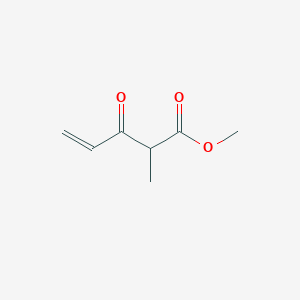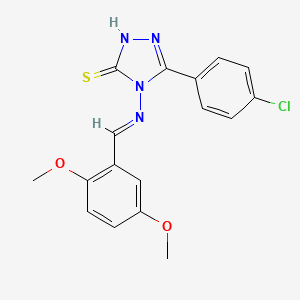![molecular formula C20H26N4O2 B12002350 N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide](/img/structure/B12002350.png)
N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide is a complex organic compound that belongs to the class of pyrazinecarboxamides This compound is characterized by its unique structure, which includes a pyrazine ring and a hydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide typically involves the condensation reaction between pyrazine-2-carboxylic acid and an appropriate amine derivative. One common method includes the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride, which is then treated with the amine derivative under controlled conditions to yield the desired carboxamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, ensures high yield and purity of the final product. Additionally, the use of catalysts and optimized reaction times can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. In the case of its antimicrobial activity, the compound is believed to disrupt membrane energetics and inhibit membrane transport functions in bacteria. This disruption is primarily due to the formation of reactive oxygen species (ROS) and interference with fatty acid synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazinamide: A well-known anti-tubercular agent with a similar pyrazinecarboxamide structure.
N-(4-chlorophenyl)pyrazine-2-carboxamide: Another pyrazinecarboxamide derivative with antimicrobial properties.
Uniqueness
N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide stands out due to its unique combination of a hydroxyphenyl group and a pyrazine ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential as an antimicrobial agent make it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C20H26N4O2 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C20H26N4O2/c1-19(2,3)14-9-13(10-15(17(14)25)20(4,5)6)11-23-24-18(26)16-12-21-7-8-22-16/h7-12,25H,1-6H3,(H,24,26)/b23-11+ |
Clave InChI |
GSNSJAMMEWEGBG-FOKLQQMPSA-N |
SMILES isomérico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)C2=NC=CN=C2 |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)C2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B12002293.png)
![N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-methylphenyl)oxamide](/img/structure/B12002298.png)

![N'-[(E)-(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12002303.png)
![1-(Benzylamino)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12002305.png)



![1-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12002328.png)

![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12002336.png)

